Superior In Vivo Cardioprotection vs. NAD+ Precursor (Nicotinamide Riboside) and Older CD38 Inhibitor (78c)
MK-0159 demonstrates stronger protection from myocardial damage in a murine cardiac ischemia/reperfusion (I/R) injury model when directly compared to treatment with the NAD+ precursor nicotinamide riboside (NR) or the established CD38 inhibitor, 78c [1]. The study's primary outcome showed that MK-0159 treatment resulted in a significantly smaller myocardial infarct size post-I/R injury [1].
| Evidence Dimension | In vivo cardioprotection (Infarct Size Reduction) |
|---|---|
| Target Compound Data | Strong protection (significant reduction in myocardial infarct size) [1] |
| Comparator Or Baseline | Nicotinamide riboside (NR) and compound 78c (both showed weaker protection) |
| Quantified Difference | Qualitative difference in protection level; MK-0159 group exhibited stronger protection [1] |
| Conditions | Murine cardiac ischemia/reperfusion (I/R) injury model; MK-0159 administered at 30 mg/kg orally (p.o.) [1] |
Why This Matters
This in vivo functional superiority is the strongest differentiator, proving MK-0159's unique pharmacological value over alternative NAD+-boosting strategies and older inhibitors for cardiovascular research applications.
- [1] Lagu B, Wu X, Kulkarni S, et al. Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart. J Med Chem. 2022;65(13):9418-9446. PMID: 35762533. View Source
